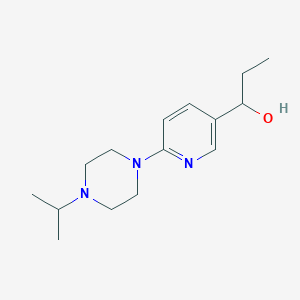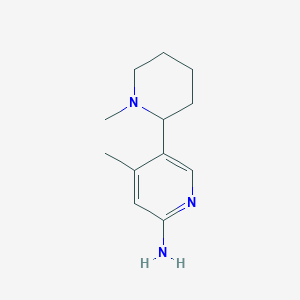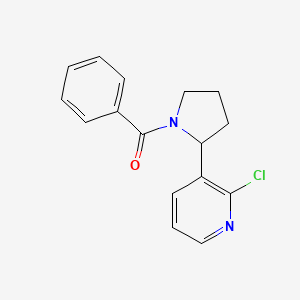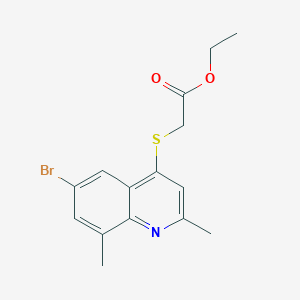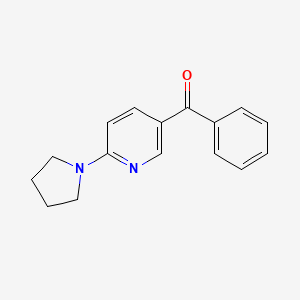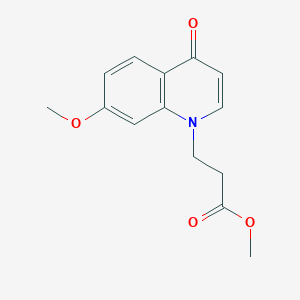
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound that belongs to the quinolone family Quinolones are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves a multi-step process:
Formation of the Quinolone Core: The quinolone core can be synthesized through the condensation of aniline derivatives with β-ketoesters under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position with methanol to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinolone derivatives with hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group in the quinolone core, potentially converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxyquinolone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinolone or thioquinolone derivatives.
Applications De Recherche Scientifique
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: Inhibits these enzymes, leading to the disruption of DNA replication in bacterial cells.
Cell Signaling Pathways: Modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different functional groups.
Norfloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A quinolone with enhanced activity against a broader range of bacterial species.
Uniqueness
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group and propanoate ester make it a versatile compound for further chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
methyl 3-(7-methoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C14H15NO4/c1-18-10-3-4-11-12(9-10)15(7-5-13(11)16)8-6-14(17)19-2/h3-5,7,9H,6,8H2,1-2H3 |
Clé InChI |
BZZSLOHBCCZJTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C=CN2CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


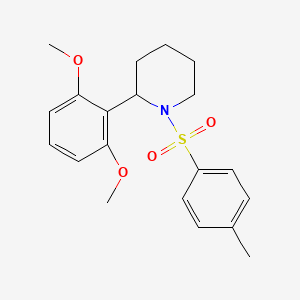
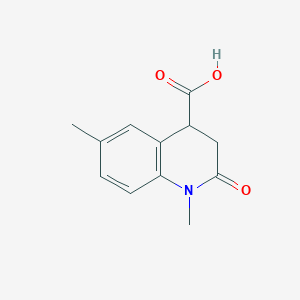
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
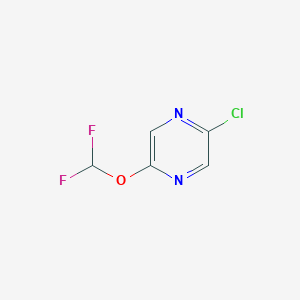
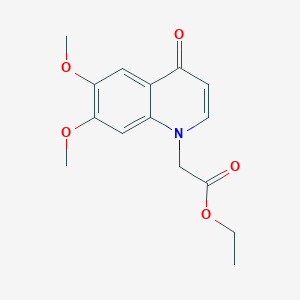
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
